molecular formula C13H12BClO3 B172492 4-Benzyloxy-2-chlorophenylboronic acid CAS No. 1315341-82-2

4-Benzyloxy-2-chlorophenylboronic acid

Cat. No.: B172492
CAS No.: 1315341-82-2
M. Wt: 262.5 g/mol
InChI Key: DSJZHUNYMXRAJG-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-chlorophenylboronic acid is an organoboron compound with the molecular formula C13H12BClO3. It is a boronic acid derivative, characterized by the presence of a benzyloxy group and a chlorine atom attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-2-chlorophenylboronic acid typically involves the reaction of 4-benzyloxy-2-chlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-2-chlorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation.

    Hydrocarbons: Formed through reduction.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-2-chlorophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation process. The boronic acid group interacts with the palladium catalyst, allowing the transfer of the aryl group to the palladium center, followed by reductive elimination to form the biaryl product .

Comparison with Similar Compounds

Uniqueness: 4-Benzyloxy-2-chlorophenylboronic acid is unique due to the presence of both a benzyloxy group and a chlorine atom, which provide distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules .

Properties

IUPAC Name

(2-chloro-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJZHUNYMXRAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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